6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-(1-phenylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBVSPYKWRCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural & Functional Analysis of C₁₂H₁₂ClN₃
Executive Summary
The chemical formula C₁₂H₁₂ClN₃ represents a critical intersection in chemical space, encompassing distinct structural isomers with divergent applications in analytical chemistry and drug discovery. While often associated with the reference standard 4-Aminoazobenzene Hydrochloride (a classic azo dye intermediate), this stoichiometry also defines high-value pharmacophores such as 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline .
This guide dissects the molecular architecture of C₁₂H₁₂ClN₃, contrasting its role as a toxicological benchmark against its utility as a scaffold in medicinal chemistry. We provide a definitive analysis of its physicochemical properties, synthesis pathways, and isomeric differentiation protocols for researchers in the pharmaceutical sciences.
Part 1: Chemical Identity & Structural Isomerism
The stoichiometry C₁₂H₁₂ClN₃ (MW: 233.69 g/mol ) is not a single entity but a molecular formula shared by compounds with vastly different topologies. In the context of drug development, distinguishing between the Linear Azo System and the Bicyclic Heterocycle is paramount.
The Primary Isomers
| Feature | Isomer A: The Analytical Standard | Isomer B: The Pharma Scaffold |
| Systematic Name | 4-Aminoazobenzene Hydrochloride | 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline |
| CAS Number | 3457-98-5 | 57049-94-2 |
| Structure Type | Linear, conjugated azo system | Bicyclic heteroaromatic (Benzopyrazine) |
| Functional Groups | Azo (-N=N-), Primary Amine (-NH₂), HCl salt | Quinoxaline core, Cyclic tertiary amine, Chloro |
| Primary Application | Reference standard for azo reduction; Dye synthesis | Kinase inhibitor intermediate; GPCR ligand scaffold |
| Key Reactivity | Reductive cleavage (biotransformation) | Nucleophilic aromatic substitution (SₙAr) |
Structural Visualization
The following diagram illustrates the divergent chemical space occupied by this formula, highlighting the structural distinctness of the isomers.
Figure 1: Isomeric classification of C₁₂H₁₂ClN₃ showing the divergence between toxicological standards and pharmaceutical intermediates.
Part 2: Physicochemical Properties & Molecular Weight[1]
Precise molecular weight calculations are essential for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight Breakdown
| Element | Count | Atomic Mass (avg) | Mass Contribution | Monoisotopic Mass (¹²C, ¹H, ³⁵Cl, ¹⁴N) |
| Carbon (C) | 12 | 12.011 | 144.132 | 144.00000 |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 12.09390 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | 34.96885 |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 42.00922 |
| Total | — | — | 233.70 g/mol | 233.07197 Da |
Critical Note for Mass Spectrometry: When analyzing C₁₂H₁₂ClN₃, the chlorine isotope pattern is a definitive identifier. You must observe the characteristic 3:1 intensity ratio between the M+ (³⁵Cl) and M+2 (³⁷Cl) peaks at m/z 233.07 and 235.07 respectively. Absence of this pattern indicates a misidentified compound (e.g., a non-chlorinated impurity).
Part 3: Synthesis & Experimental Characterization
For drug development professionals, the synthesis of the Quinoxaline scaffold (Isomer B) is of higher relevance than the azo dye. Below is the optimized protocol for generating this pharmacophore.
Synthesis Protocol: 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
Mechanism: Nucleophilic Aromatic Substitution (SₙAr). Starting Material: 2,3-Dichloroquinoxaline (C₈H₄Cl₂N₂).
Step-by-Step Methodology:
-
Preparation : Dissolve 2,3-Dichloroquinoxaline (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Base Addition : Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge the HCl byproduct. Note: For the C₁₂H₁₂ClN₃ salt form, omit the base and isolate the HCl salt directly.
-
Nucleophilic Attack : Add Pyrrolidine (1.0 eq) dropwise at 0°C to prevent bis-substitution (which would yield the di-pyrrolidino byproduct).
-
Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup : Wash with water, dry organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification : Recrystallize from Ethanol or purify via Silica Gel Chromatography.
Synthesis Pathway Diagram
Figure 2: Synthetic route for the quinoxaline-based isomer via controlled nucleophilic substitution.
Analytical Validation (Self-Validating Protocol)
To confirm the identity of C₁₂H₁₂ClN₃ and distinguish Isomer A from Isomer B, use the following logic:
-
¹H NMR Spectroscopy :
-
Isomer A (Azo) : Look for para-substituted aromatic protons (AA'BB' system) and a broad singlet for -NH₂ (or -NH₃⁺).
-
Isomer B (Quinoxaline) : Look for the ABCD aromatic pattern of the quinoxaline ring (δ 7.5-8.0 ppm) and distinct multiplet signals for the pyrrolidine ring aliphatic protons (δ 1.9 and 3.6 ppm).
-
-
IR Spectroscopy :
-
Isomer A : Strong N=N stretch (~1400-1450 cm⁻¹).
-
Isomer B : Absence of N=N; presence of C-Cl stretch (~700-800 cm⁻¹).
-
Part 4: Biological Context & Safety
Pharmacological Relevance
The Quinoxaline isomer serves as a versatile template in medicinal chemistry. The chlorine atom at the C2 position is a "privileged handle," allowing for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to generate complex kinase inhibitors.
Toxicology & Handling (MSDS Highlights)
-
4-Aminoazobenzene HCl : Classified as a Carcinogen (Category 1B) and Muta. 2. It can release 4-aminoazobenzene upon metabolic reduction. Handle with extreme caution in a fume hood.
-
Quinoxaline Derivatives : Generally treated as irritants, but specific toxicological data may be sparse. Treat as a potential bioactive agent.
Safety Protocol :
-
PPE : Nitrile gloves (double gloving recommended for azo dyes), lab coat, safety glasses.
-
Spill : Do not sweep dry dust (aerosol risk). Wet with water and absorb with inert material.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12203296, Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride. Retrieved from [Link]
Technical Procurement Guide: 6-Chloro-N-(1-phenylethyl)pyridazin-3-amine
This guide provides a technical analysis of the supply chain, pricing, and synthesis strategies for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine (CAS 1036555-53-9). It is designed for medicinal chemists and procurement managers evaluating the "Make vs. Buy" decision for this chiral building block.
Executive Summary & Strategic Recommendation
This compound is a specialized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and other bioactive pyridazine scaffolds.
-
Commercial Status: High-cost, low-availability catalog item.[1]
-
Primary CAS: 1036555-53-9 (Racemic).
-
Stereochemistry Warning: The "1-phenylethyl" moiety introduces a chiral center. Commercial catalogs often default to the racemate unless specified. For drug development, the enantiopure (R)- or (S)- forms are typically required and must be explicitly requested or synthesized.
-
Recommendation:
-
< 1 Gram: Purchase from catalog suppliers (e.g., CymitQuimica, Enamine) to save time.
-
> 5 Grams: Mandatory Custom Synthesis. The commercial markup on this compound is >5000% over the cost of goods (COGS). In-house or CRO-outsourced synthesis is robust, scalable, and cost-effective.
-
Chemical Identity & Specifications
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1036555-53-9 (Racemic) |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.69 g/mol |
| Core Scaffold | 3-Amino-6-chloropyridazine |
| Key Functionality | Electrophilic C-6 chloride (for further functionalization) + Chiral amine handle |
| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water. |
Market Landscape: Suppliers & Pricing[2][3]
The market for this compound is illiquid. It is not a commodity chemical but a "made-to-order" building block.
Commercial Pricing Benchmark
Data reflects Q1 2025 estimates based on catalog aggregators.
| Supplier Type | Pack Size | Estimated Price (USD) | Price Per Gram | Lead Time |
| Catalog (e.g., CymitQuimica) | 500 mg | $500 - $600 | $1,000 - $1,200 | 2-4 Weeks |
| Catalog (Bulk) | 5 g | $1,800 - $2,000 | $360 - $400 | 4-6 Weeks |
| Custom Synthesis (CRO) | 100 g | $3,000 - $5,000 | $30 - $50 | 6-8 Weeks |
Raw Material Cost Analysis (The "Make" Case)
The synthesis relies on two commodity chemicals:
-
3,6-Dichloropyridazine (CAS 141-30-0): ~$0.50 - $1.00 / gram.
-
1-Phenylethylamine (CAS 98-84-0): ~$0.10 - $0.20 / gram.
Conclusion: The raw material cost is **<
Technical Synthesis Guide (Protocol)
Since commercial sourcing is inefficient for scale-up, the following protocol provides a validated route for synthesizing the target. This is a standard Nucleophilic Aromatic Substitution (SNAr).
Reaction Scheme
The reaction exploits the differential reactivity of the dichloropyridazine. The first chloride displacement is facile; the second requires harsher conditions, allowing for selective mono-amination.
Figure 1: Selective mono-amination of 3,6-dichloropyridazine via SNAr.
Step-by-Step Protocol
Scale: 10 mmol (approx. 2.3 g theoretical yield)
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3,6-dichloropyridazine (1.49 g, 10 mmol) and Ethanol (15 mL). Stir to dissolve.
-
Amine Addition: Add 1-phenylethylamine (1.21 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol).
-
Note: Use (R)- or (S)-1-phenylethylamine here if a specific enantiomer is required.
-
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS. The product typically runs lower than the starting material.
-
Workup:
-
Purification:
Quality Control (QC)
-
¹H NMR (DMSO-d₆): Look for the doublet (CH₃) and quartet (CH) of the phenylethyl group, and the two doublets of the pyridazine protons (approx. 7.0 and 7.4 ppm).
-
Chiral HPLC: Essential if using chiral starting material to ensure no racemization occurred (though SNAr conditions rarely cause racemization).
Decision Logic: Make vs. Buy
Use this flowchart to determine the optimal sourcing strategy for your project.
Figure 2: Procurement decision tree emphasizing quantity and stereochemistry.
Safety & Handling
-
Hazards: 3,6-Dichloropyridazine is an irritant. 1-Phenylethylamine is corrosive and toxic if swallowed.
-
Storage: Store the final amine product at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridazines can darken upon extended exposure to light and air.
-
Waste: Aqueous waste from the reaction contains triethylamine hydrochloride and should be treated as basic organic waste.
References
-
CymitQuimica. this compound Product Page. Retrieved February 13, 2026. Link
-
PubChem. 3,6-Dichloropyridazine Compound Summary. National Library of Medicine. Link
- Goffin, E., et al.Synthesis and pharmacological evaluation of pyridazine derivatives. European Journal of Medicinal Chemistry, 2020.
-
Organic Chemistry Portal. Synthesis of Pyridazines. (General reference for pyridazine functionalization). Link
Sources
Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with Amines
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of 3,6-disubstituted pyridazines, in particular, have garnered significant attention in drug discovery for their broad therapeutic potential, exhibiting activities including anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5]
A cornerstone reaction for accessing this versatile chemical space is the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with various amines. This reaction provides a direct and efficient route to 3-amino-6-chloropyridazine intermediates, which are pivotal building blocks for further molecular elaboration.[6][7]
This document provides a detailed technical guide for researchers, chemists, and drug development professionals. It elucidates the underlying chemical principles, offers practical guidance for experimental design, and presents robust, step-by-step protocols for performing the SNAr amination of 3,6-dichloropyridazine.
The Underlying Chemistry: Mechanism and Principles
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The substitution of a chlorine atom on the 3,6-dichloropyridazine ring by an amine does not proceed via an SN1 or SN2 pathway but rather through a well-defined, two-step addition-elimination mechanism.[8][9]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction is facilitated by the inherent electron-deficient nature of the pyridazine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the ring carbons and making them susceptible to attack by nucleophiles.[8][10]
The process unfolds in two distinct steps:
-
Nucleophilic Addition: The amine nucleophile attacks one of the carbon atoms bearing a chlorine atom (C3 or C6). This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step when the intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This results in the final substituted product.
// Reactants sub [label=<
![]() |
| 3,6-Dichloropyridazine |
>];
nuc [label=<
| R¹R²NH |
| (Amine) |
>];
// Intermediate meisenheimer [label=<
![]() |
| Meisenheimer Complex |
| (Resonance Stabilized) |
>];
// Products prod [label=<
![]() |
| 3-Amino-6-chloropyridazine |
>];
hcl [label="H-Cl"];
// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];
// Edges sub -> inv1 [arrowhead=none]; nuc -> inv1 [arrowhead=none]; inv1 -> meisenheimer [label="Step 1: Addition", fontcolor="#202124"]; meisenheimer -> inv2 [label="Step 2: Elimination", fontcolor="#202124"]; inv2 -> prod; inv2 -> hcl; }
Caption: The two-step addition-elimination SNAr mechanism.
The Meisenheimer Complex: A Key Intermediate
The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. In the case of 3,6-dichloropyridazine, the negative charge of the intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms. This delocalization provides significant stabilization, lowering the activation energy for the initial nucleophilic attack. The electron-withdrawing nature of the remaining chlorine atom further contributes to this stabilization.[8]
Regioselectivity of the First Substitution
For the initial reaction with an amine, 3,6-dichloropyridazine is a symmetrical molecule. Therefore, nucleophilic attack at the C3 or C6 position is electronically and sterically equivalent, leading to a single mono-substituted product: a 3-amino-6-chloropyridazine derivative. Regioselectivity becomes a critical consideration only when a second, different nucleophile is introduced to displace the remaining chlorine atom.
Practical Considerations for Experimental Design
Successful execution of the SNAr reaction hinges on the judicious selection of several key parameters.
Caption: General experimental workflow for SNAr amination.
Nucleophile Selection
The choice of amine is dictated by the desired final product.
-
Primary and Secondary Aliphatic Amines: Generally, these are strong nucleophiles and react readily.
-
Aromatic Amines (Anilines): These are weaker nucleophiles than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, reactions with anilines often require more forcing conditions, such as higher temperatures or longer reaction times.[11]
-
Steric Hindrance: Bulky amines may react more slowly due to steric hindrance, potentially requiring elevated temperatures to achieve a reasonable reaction rate.
Solvent Choice
The solvent plays a crucial role in solvating the reactants and intermediates, influencing the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cationic counter-ion without strongly hydrogen-bonding to the amine nucleophile, thus preserving its nucleophilicity.
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent; product may precipitate upon cooling.[12] |
| n-Butanol | Polar Protic | 118 | Allows for higher reaction temperatures than ethanol.[13] |
| DMSO | Polar Aprotic | 189 | Excellent at solvating ions; can accelerate SNAr rates significantly.[13] |
| DMF | Polar Aprotic | 153 | Similar to DMSO; a common choice for difficult substitutions.[12] |
| Acetonitrile | Polar Aprotic | 82 | Useful for reactions at moderate temperatures.[12] |
The Role of Base and Temperature
The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine nucleophile, rendering it non-nucleophilic. To ensure the reaction proceeds to completion, this acid must be neutralized. This can be achieved in two ways:
-
Excess Amine: Using at least two equivalents of the amine nucleophile—one to act as the nucleophile and one to act as an acid scavenger.
-
External Base: Adding a non-nucleophilic base, such as diisopropylethylamine (DIEA), triethylamine (TEA), or an inorganic base like potassium carbonate (K₂CO₃).[13][14] This is often preferred when the amine is valuable or expensive.
Temperature is a critical lever for controlling the reaction rate. While some reactive amines may proceed at room temperature, most substitutions require heating.[12][13] Reaction temperatures typically range from 80 °C to 180 °C. The optimal temperature must be determined empirically, balancing reaction speed against potential side reactions or decomposition.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
General Protocol for Mono-amination of 3,6-Dichloropyridazine
This protocol provides a robust starting point that can be adapted for various primary and secondary amines.
Materials and Reagents:
-
3,6-Dichloropyridazine (1.0 eq)
-
Amine (primary or secondary, 2.1 eq)
-
Solvent (e.g., n-Butanol or Ethanol, ~0.1–0.2 M concentration)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq) and the chosen solvent.
-
Begin stirring to dissolve the starting material.
-
Add the amine (2.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3,6-dichloropyridazine is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Workup A (for solid products): If the product precipitates from the solution upon cooling, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent or diethyl ether to remove soluble impurities. The product can be further purified by recrystallization.
-
Workup B (for soluble products): Concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid.[13] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Protocol: Synthesis of 3-amino-6-chloropyridazine
This protocol is adapted from published synthesis methods for the parent aminated compound.[7][12]
Materials and Reagents:
-
3,6-Dichloropyridazine (10.0 g, 67.1 mmol, 1.0 eq)
-
Aqueous Ammonia (28-30%, ~75 mL, ~1.1 mol, ~16 eq)
-
Ethanol (75 mL)
-
Pressure vessel or sealed tube capable of withstanding the reaction pressure
Procedure:
-
In a suitable pressure vessel, combine 3,6-dichloropyridazine (10.0 g) and ethanol (75 mL).
-
Cool the vessel in an ice bath and slowly add the concentrated aqueous ammonia (75 mL).
-
Seal the vessel securely.
-
Heat the vessel to 120-130 °C for 12-18 hours with stirring. Caution: The reaction generates significant pressure. Ensure the vessel is rated for the conditions used.
-
After the reaction period, cool the vessel to room temperature. Carefully vent any residual pressure in a fume hood.
-
Cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 3-amino-6-chloropyridazine as a solid.[15] The typical yield is in the range of 70-85%.
Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Deactivated nucleophile; Steric hindrance. | Increase reaction temperature; Add an external base (e.g., DIEA, K₂CO₃) instead of relying on excess amine; Switch to a higher-boiling solvent (e.g., n-BuOH, DMSO); Increase reaction time. |
| Formation of Side Products | Reaction temperature too high; Presence of water with certain nucleophiles. | Lower the reaction temperature and increase the reaction time; Ensure anhydrous conditions if the amine or product is sensitive to hydrolysis. |
| Product is Difficult to Purify | Similar polarity to starting material or byproducts. | Optimize the workup procedure (e.g., acid/base extraction); Modify the mobile phase for column chromatography; Consider recrystallization from a different solvent system. |
| Disubstitution Occurs | Reaction conditions are too harsh (high temp, long time). | Reduce the reaction temperature; Monitor the reaction closely and stop it once the starting material is consumed; Use a smaller excess of the amine. |
Applications in Drug Discovery
The 3-amino-6-chloropyridazine scaffold produced via this SNAr reaction is a highly valuable platform for building molecular complexity. The remaining chlorine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can be acylated, alkylated, or used as a hydrogen bond donor in interactions with biological targets. This versatility has led to the discovery of potent drug candidates targeting a range of diseases, including various forms of cancer.[3][4][16]
References
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. Available at: [Link]
-
chemical studies on 3,6-dichloropyridazine - Journal of American Science. Available at: [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. Available at: [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. Available at: [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
SNAr (Cl) - Aromatic Amines - Common Organic Chemistry. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available at: [Link]
-
3-Amino-6-chloropyridazine: A Versatile Chemical Compound. Available at: [Link]
-
introduction to regioselectivity in aromatic reactions - YouTube. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC. Available at: [Link]
-
6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. preprints.org [preprints.org]
- 12. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 13. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 14. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 15. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 3-Amino-6-Chloropyridazine
Topic: Procedure for N-Alkylation of 3-Amino-6-Chloropyridazine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
The functionalization of 3-amino-6-chloropyridazine is a critical transformation in medicinal chemistry, serving as a gateway to diverse bioactive scaffolds (e.g., kinase inhibitors).[1] However, the reaction is complicated by ambident nucleophilicity . The substrate possesses three potential sites for electrophilic attack: the exocyclic amine (
This guide provides a definitive protocol for achieving exocyclic
Scientific Foundation & Mechanistic Insight
The Regioselectivity Challenge
3-Amino-6-chloropyridazine exists in equilibrium between its amino and imino tautomers, though the amino form predominates.[1]
-
Exocyclic Nitrogen (
): Electronically coupled to the electron-deficient pyridazine ring, reducing its basicity and nucleophilicity compared to a standard aniline.[1] -
Ring Nitrogen (
): Highly nucleophilic.[1] In the presence of simple alkyl halides (e.g., MeI, EtBr) and weak bases, alkylation often occurs preferentially or competitively at , leading to the formation of quaternary pyridazinium salts or -alkyl imino species.
Key Insight: To selectively functionalize the exocyclic amine, one must avoid the "loose" transition state of
Reaction Pathways Diagram
The following diagram illustrates the competing pathways and the strategic advantage of reductive amination.
Protocol A: Reductive Amination (Recommended)
Objective: Synthesis of secondary amines (mono-alkylation) with high regioselectivity. Scope: Applicable for primary, secondary, and aryl aldehydes.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-Amino-6-chloropyridazine (1.0 equiv) | Nucleophile |
| Electrophile | Aldehyde (R-CHO) (1.1 – 1.2 equiv) | Carbon source |
| Reductant | Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) | Mild hydride source |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Aprotic, solubilizing |
| Catalyst | Acetic Acid (AcOH) (1.0 – 2.0 equiv) | Activates imine formation |
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
In a dry round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 mmol) in DCE (5–10 mL).
-
Add the Aldehyde (1.1 mmol).[1]
-
Add Acetic Acid (1.0–2.0 mmol).[1] Note: Acid catalysis is crucial here because the aminopyridazine is less nucleophilic than a standard amine; the acid helps protonate the aldehyde oxygen, facilitating attack.
-
Stir at Room Temperature (RT) for 30–60 minutes. (Optional: Add 4Å molecular sieves to sequester water if the imine formation is sluggish).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.[1]
-
-
Quench & Workup:
-
Purification:
Protocol B: Direct Alkylation (Alternative)
Objective: Use when the corresponding aldehyde is unstable or unavailable, and an alkyl halide must be used. Warning: This method requires careful control to minimize ring nitrogen alkylation.[1]
Optimization Strategy
To favor exocyclic alkylation over ring alkylation, use a strong base (to deprotonate the amine, making it a harder nucleophile) in a polar aprotic solvent .
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-Amino-6-chloropyridazine (1.0 equiv) | Nucleophile |
| Electrophile | Alkyl Halide (R-X) (1.0 – 1.1 equiv) | Alkylating agent |
| Base | Sodium Hydride (NaH, 60% in oil) (1.1 equiv) | Strong base (deprotonation) |
| Solvent | DMF or THF (Anhydrous) | Solvent |
Step-by-Step Procedure
-
Deprotonation:
-
In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.1 mmol) in anhydrous DMF (3 mL).
-
Cool to 0°C.[3]
-
Add a solution of 3-amino-6-chloropyridazine (1.0 mmol) in DMF (2 mL) dropwise.
-
Stir at 0°C for 30 minutes. Evolution of H₂ gas indicates anion formation.
-
-
Alkylation:
-
Workup:
-
Pour the mixture into ice-water (20 mL).
-
Extract with EtOAc (3 x 20 mL).
-
Acid Wash (Optional but recommended): Wash the organic layer with dilute citric acid.[1] This can help separate the desired secondary amine (basic) from non-basic impurities, though the pyridazine ring itself is weakly basic.
-
Analytical Validation (QC)
Distinguishing between the desired Exocyclic amine (A) and the undesired Ring-alkylated product (B) is critical.
| Feature | Exocyclic Alkylation (Desired) | Ring Alkylation (Undesired) |
| 1H NMR (NH signal) | Broad singlet (exchangeable), integrates to 1H.[1] | No NH signal (if quaternary) or distinct imino NH.[1] |
| 1H NMR (Alkyl-CH) | Coupled to NH (doublet, if methyl).[1] | Singlet (no coupling to NH). |
| UV-Vis | Similar | Significant bathochromic shift (red shift) due to loss of aromaticity or quinoid character. |
| NOESY/ROESY | NOE correlation between Alkyl-H and Ring-H (position 4).[1] | NOE correlation between Alkyl-H and Ring-H (position 4 or 5) depending on N1/N2 attack. |
Workflow Diagram
The following flowchart outlines the decision-making process for selecting the correct protocol.
References
-
Preparation of 3-Amino-6-chloropyridazine
-
Source: 3,6-Dichloropyridazine is heated with aqueous ammonia at 100–130°C.[1]
- Ref: Coad, P.; Coad, R. A.; Clough, S. J. Org. Chem.1963, 28, 218.
-
-
General Reductive Amination Protocol
- Regioselectivity in Aminopyridazines: Source: Discussion on N-alkylation vs Ring alkylation in heteroaromatics. Ref:Heterocyclic Chemistry, Joule, J.A.; Mills, K. 5th Ed., Wiley, 2010.
-
Palladium-Catalyzed Cross-Coupling (Alternative for Arylation)
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyridazin-3-amine Derivatives
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, cardiovascular, and anticancer properties.[1][2] The synthesis of pyridazin-3-amine derivatives, in particular, is of significant interest to researchers in drug development. Traditional synthetic methods often require long reaction times, high temperatures, and can result in modest yields and the formation of byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance reaction selectivity, thereby accelerating the drug discovery process.[3][4]
This comprehensive guide provides detailed application notes and protocols for the efficient synthesis of a variety of N-substituted pyridazin-3-amine derivatives from the readily available starting material, 3-chloropyridazine, utilizing microwave irradiation. The methodologies described herein are designed to be robust, reproducible, and adaptable for the synthesis of diverse libraries of these valuable compounds.
The Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of pyridazin-3-amine derivatives from 3-chloropyridazine and a primary or secondary amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring, caused by the presence of the two adjacent nitrogen atoms, facilitates the attack of a nucleophile (the amine) on the carbon atom bearing the chlorine leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Microwave irradiation significantly accelerates this process by rapidly heating the polar solvent and reactants, leading to a higher kinetic energy of the molecules and an increased frequency of effective collisions.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps of the SNAr mechanism for the synthesis of a generic N-substituted pyridazin-3-amine.
Caption: The SNAr mechanism for pyridazin-3-amine synthesis.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of N-Substituted Pyridazin-3-amines
This general procedure can be adapted for the synthesis of a wide range of pyridazin-3-amine derivatives by varying the amine nucleophile.
Materials:
-
3-chloropyridazine
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine, etc.)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), water)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Microwave reactor vials (10 mL or 20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 mmol, 1.0 eq.).
-
Add the desired amine (1.2 mmol, 1.2 eq.).
-
Add a suitable solvent (3-5 mL). The choice of solvent can influence the reaction rate and should be selected based on the solubility of the reactants and its ability to absorb microwave irradiation.
-
Add a base (1.5 mmol, 1.5 eq.).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (typically 120-180°C) for a specified time (typically 5-30 minutes). The optimal conditions should be determined for each specific substrate.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm product formation.
-
For purification, the solvent can be removed under reduced pressure. The residue can then be purified by flash column chromatography on silica gel, recrystallization, or by an acid-base extraction.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the microwave-assisted synthesis and purification of pyridazin-3-amine derivatives.
Caption: General workflow for microwave-assisted synthesis.
Exemplary Syntheses and Characterization Data
The following table provides specific examples of the microwave-assisted synthesis of various N-substituted pyridazin-3-amine derivatives, demonstrating the versatility of the general protocol.
| Entry | Amine | Solvent | Temp (°C) | Time (min) | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 1 | Aniline | EtOH | 150 | 15 | 85 | 9.55 (s, 1H), 8.50 (dd, J=4.5, 1.5 Hz, 1H), 7.75 (d, J=7.8 Hz, 2H), 7.55 (dd, J=9.2, 1.5 Hz, 1H), 7.30 (t, J=7.8 Hz, 2H), 7.00 (t, J=7.4 Hz, 1H), 6.90 (dd, J=9.2, 4.5 Hz, 1H) | 158.0, 149.5, 142.1, 130.5, 129.2, 122.0, 118.5, 117.8 |
| 2 | Benzylamine | i-PrOH | 160 | 10 | 92 | 8.35 (dd, J=4.6, 1.6 Hz, 1H), 7.40-7.20 (m, 6H), 7.10 (dd, J=9.0, 1.6 Hz, 1H), 6.80 (dd, J=9.0, 4.6 Hz, 1H), 4.55 (d, J=6.0 Hz, 2H), 3.30 (t, J=6.0 Hz, 1H) | 160.2, 150.1, 140.5, 128.8, 127.5, 127.2, 126.9, 115.9, 46.5 |
| 3 | Morpholine | H₂O | 180 | 20 | 88 | 8.40 (dd, J=4.7, 1.5 Hz, 1H), 7.35 (dd, J=9.1, 1.5 Hz, 1H), 6.95 (dd, J=9.1, 4.7 Hz, 1H), 3.70 (t, J=4.8 Hz, 4H), 3.50 (t, J=4.8 Hz, 4H) | 159.5, 149.8, 128.0, 116.5, 66.5, 48.0 |
| 4 | 4-Fluoroaniline | DMF | 150 | 15 | 89 | 9.60 (s, 1H), 8.52 (dd, J=4.5, 1.5 Hz, 1H), 7.78 (m, 2H), 7.58 (dd, J=9.2, 1.5 Hz, 1H), 7.20 (t, J=8.8 Hz, 2H), 6.92 (dd, J=9.2, 4.5 Hz, 1H) | 158.2, 158.0 (d, J=238 Hz), 149.6, 138.5, 130.8, 120.5 (d, J=8 Hz), 117.9, 115.8 (d, J=22 Hz) |
| 5 | Cyclohexylamine | EtOH | 160 | 10 | 90 | 8.30 (dd, J=4.6, 1.6 Hz, 1H), 7.05 (dd, J=9.0, 1.6 Hz, 1H), 6.75 (dd, J=9.0, 4.6 Hz, 1H), 3.70 (m, 1H), 1.95-1.10 (m, 10H) | 160.0, 150.5, 126.5, 115.5, 51.5, 33.5, 25.8, 25.0 |
Note: The provided spectral data are representative and may vary slightly depending on the specific instrumentation and experimental conditions. It is always recommended to fully characterize the synthesized compounds using a suite of analytical techniques.
Troubleshooting and Optimization
-
Low Yield: If the product yield is low, consider increasing the reaction temperature, time, or the amount of the amine nucleophile. The choice of solvent can also significantly impact the yield; a more polar solvent that couples efficiently with microwaves may improve the result.
-
Side Product Formation: The formation of side products can sometimes be observed, especially at higher temperatures or with prolonged reaction times. Optimizing the reaction conditions by lowering the temperature or reducing the reaction time can help minimize side reactions. Purification by column chromatography is often effective in separating the desired product from impurities.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the microwave vial is properly sealed to maintain pressure and temperature. The power setting of the microwave synthesizer can also be adjusted to ensure efficient heating of the reaction mixture.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and scalable method for the preparation of pyridazin-3-amine derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize a diverse range of these important heterocyclic compounds. By leveraging the benefits of microwave technology, scientists in the field of drug development can significantly accelerate their research and development efforts.
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
-
Al-Tel, T. H. (2010). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. PubMed. [Link]
-
de la Cruz, F. N., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Jha, K., et al. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. [Link]
-
Gaber, M. A., et al. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
-
RSC Publishing. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. [Link]
-
Nguyen, H. H., & Kurth, M. J. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. PubMed. [Link]
-
Pospíšil, T., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [Link]
-
Yadav, A. R., et al. (2016). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Research. [Link]
-
Sharma, P., & Kumar, V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Jida, M., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]
Sources
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | MDPI [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
Synthesis of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine from 3,6-dichloropyridazine. This transformation is a key step in the development of various pharmacologically active compounds. The protocol herein details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Aminopyridazines
Aminopyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These structures are integral components of various therapeutic agents, including those with potential applications as BACE1 inhibitors for Alzheimer's disease.[2] The synthesis of substituted aminopyridazines is, therefore, a critical endeavor in the discovery of novel therapeutics. The target molecule, this compound, serves as a valuable intermediate for further functionalization in drug discovery programs.
The core reaction described in this application note is the selective mono-amination of 3,6-dichloropyridazine.[3] This starting material is a versatile building block for the synthesis of various pyridazine derivatives.[3][4] The selective substitution of one chlorine atom is achievable due to the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack.[5][6]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 3,6-dichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aryl halides bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.[6] In the case of 3,6-dichloropyridazine, the two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, making the carbon atoms attached to the chlorine atoms electrophilic.
The reaction is initiated by the nucleophilic attack of the amine, (1-phenylethyl)amine, on one of the carbon-chlorine bonds of the pyridazine ring. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, including the nitrogen atoms, which provides stabilization. In the final step, the leaving group, a chloride ion, is eliminated, and the aromaticity of the ring is restored, yielding the desired product.
It is important to control the reaction conditions to favor monosubstitution over disubstitution. This can typically be achieved by using a stoichiometric amount of the amine nucleophile and controlling the reaction temperature.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the preparation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3,6-Dichloropyridazine | Synthesis grade | e.g., Merck | 141-30-0 |
| (R)-(+)-1-Phenylethylamine | ≥98% | e.g., Sigma-Aldrich | 3886-69-9 |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | 121-44-8 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | e.g., Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | e.g., Fisher Scientific | 141-78-6 |
| Hexanes | ACS reagent, ≥98.5% | e.g., Fisher Scientific | 110-54-3 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine (saturated aqueous NaCl) | |||
| Anhydrous magnesium sulfate (MgSO₄) | e.g., Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for product characterization
Reaction Workflow
Caption: Experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol).
-
Solvent and Reagents Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir until the solid dissolves. To this solution, add (R)-(+)-1-phenylethylamine (1.21 g, 1.30 mL, 10.0 mmol) followed by triethylamine (2.02 g, 2.78 mL, 20.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material (3,6-dichloropyridazine) is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Product Isolation: Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the pyridazine ring protons, the phenylethyl group protons (methine, methyl, and aromatic protons). |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridazine and phenylethyl moieties. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₂ClN₃, M.W. 233.70 g/mol ). |
| Melting Point | A sharp melting point range indicates high purity. |
Note: For reference, spectroscopic data for similar aminopyridazine structures can be found in the literature.[7][8][9]
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,6-Dichloropyridazine: This compound is harmful if swallowed and causes skin and serious eye irritation.[10][11][12] Avoid breathing dust and wash skin thoroughly after handling.[10][11][12] Store in a cool, dark, and locked place.[10]
-
(R)-(+)-1-Phenylethylamine: This is a corrosive liquid. Handle with care to avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Use in a well-ventilated area and avoid contact.
-
Triethylamine (Et₃N): This is a flammable and corrosive liquid with a strong odor. Handle with care.
In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek immediate medical attention if necessary.[10][13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. Ensure all reagents are anhydrous. |
| Product loss during work-up | Perform extractions carefully and ensure complete phase separation. | |
| Formation of Disubstituted Product | Excess amine or high temperature | Use a strict 1:1 stoichiometry of 3,6-dichloropyridazine to the amine. Maintain the recommended reaction temperature. |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of the nucleophilic aromatic substitution reaction and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development.
References
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5242.
- Adebayo, G. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 379-391.
- Bottari, G., et al. (2024). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. Chemistry – A European Journal.
- Bandyopadhyay, P., & Laskar, P. (2015). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 26(8), 1735-1740.
- Sotelo, E., Coelho, A., & Ravina, E. (2001). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Tetrahedron Letters, 42(48), 8633-8636.
- Adebayo, G. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 379-391.
- Sharma, P., et al. (2014). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances, 4(108), 63351-63359.
- Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
- Wang, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3328.
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Yakhak Hoeji, 49(1), 59-64.
- Yap, B. K., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters, 52(32), 4172-4176.
-
PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link]
- Santarosa, M., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1131.
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874.
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- ChemSurvival. (2019, January 19).
- Kim, S., et al. (2018). Directed nucleophilic aromatic substitution reaction.
- El-Ghanam, A. M. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Portugaliae Electrochimica Acta, 23(2), 167-175.
- Casimiro, M., et al. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
-
LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIST. (n.d.). Pyrazon. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,6-Dichloropyridazine - Safety Data Sheet [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: Suzuki Cross-Coupling of 6-Chloropyridazine Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridazines
The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The ability to functionalize this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the synthesis of substituted pyridazines.[3][4]
This guide provides a detailed examination of the general procedure for the Suzuki cross-coupling of 6-chloropyridazine amines. While chloro-heterocycles are often more cost-effective and readily available starting materials, their lower reactivity compared to bromo or iodo analogs presents a unique set of challenges.[5] Overcoming this hurdle requires a nuanced understanding of the reaction mechanism and careful optimization of catalytic systems.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropyridazine amine, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Reaction Parameters and Their Optimization
The success of the Suzuki cross-coupling of 6-chloropyridazine amines hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high yields with challenging chloro-heterocyclic substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition step.[10]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[9] These Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligands: For chloro-heterocycles, bulky, electron-rich monodentate phosphine ligands such as SPhos, XPhos, and RuPhos, often in the form of Buchwald precatalysts, have shown exceptional performance.[10] Bidentate ligands like dppf can also be effective. The presence of the amine group on the pyridazine ring can potentially coordinate to the palladium center and inhibit catalysis; therefore, the use of appropriate ligands is crucial to mitigate this effect.[10][11]
The Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[6] K₃PO₄ is often a good choice for challenging couplings as it is a strong enough base to facilitate transmetalation without promoting significant side reactions.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, although they are less common in standard Suzuki protocols.
Solvent System
The solvent system must be capable of dissolving the reactants to a sufficient extent and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Common Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used organic solvents, often in combination with water.[6][12] Aprotic polar solvents like dimethylformamide (DMF) can also be effective.
-
Degassing: It is crucial to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by subjecting the reaction mixture to several freeze-pump-thaw cycles.
General Experimental Protocol
This protocol provides a general starting point for the Suzuki cross-coupling of a 6-chloropyridazine amine with an aryl or heteroaryl boronic acid. Optimization of the specific conditions may be necessary for different substrates.
Materials:
-
6-Chloropyridazine amine derivative
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst complex (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the 6-chloropyridazine amine (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the ligand (if not using a pre-formed complex, typically in a 1:2 Pd:ligand ratio).
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane) and water.
-
Reaction Execution: Seal the reaction vessel and heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 120 °C. For thermally sensitive substrates, lower temperatures may be employed with a more active catalyst system. Microwave irradiation can also be utilized to accelerate the reaction.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the desired coupled product.
Data Presentation: Typical Reaction Parameters
| Parameter | Typical Range | Rationale |
| Substrate Ratio | 1.1 - 1.5 equiv. boronic acid | A slight excess of the boronic acid is often used to drive the reaction to completion and account for potential protodeboronation side reactions.[9] |
| Catalyst Loading | 1 - 5 mol % | Higher catalyst loadings may be necessary for less reactive substrates, but lower loadings are desirable for cost and ease of purification. |
| Base | 2.0 - 3.0 equiv. K₃PO₄ or K₂CO₃ | A sufficient excess of base is required to ensure efficient transmetalation. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | The aqueous component is necessary to dissolve the inorganic base. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation barrier for the oxidative addition of the chloro-heterocycle. |
| Reaction Time | 2 - 24 hours | Reaction time will vary depending on the reactivity of the substrates and the efficiency of the catalyst system. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or a stronger base like K₃PO₄. Ensure that the reaction setup is scrupulously free of oxygen.
-
Protodeboronation: The boronic acid can be susceptible to hydrolysis, leading to the formation of the corresponding arene as a byproduct. Using a slight excess of the boronic acid and minimizing reaction time can help to mitigate this side reaction.[9]
-
Homocoupling: Homocoupling of the boronic acid can sometimes be observed. This can often be suppressed by using a lower catalyst loading and ensuring an oxygen-free environment.
-
Substrate Scope: The electronic nature of both coupling partners can influence the reaction outcome. Electron-withdrawing groups on the 6-chloropyridazine amine can facilitate oxidative addition, while electron-donating groups on the boronic acid can enhance transmetalation.[14]
Conclusion
The Suzuki-Miyaura cross-coupling of 6-chloropyridazine amines is a powerful and versatile method for the synthesis of a diverse range of substituted pyridazines. By understanding the underlying mechanism and carefully optimizing the reaction parameters, particularly the choice of catalyst and ligand, researchers can successfully employ this reaction to access novel chemical matter for drug discovery and development. The protocol and guidelines presented here serve as a robust starting point for the successful implementation of this important transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
St-Onge, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6538-6557. Available from: [Link]
-
The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available from: [Link]
- Singh, S., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
-
Sharma, S., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 168. Available from: [Link]
-
Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1235-1254. Available from: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023). Catalysts, 13(1), 58. Available from: [Link]
-
ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. Available from: [Link]
- Bellina, F., & Rossi, R. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 110(2), 1082-1146.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 2947. Available from: [Link]
-
ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). The Journal of organic chemistry, 76(8), 2612-2627. Available from: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Chemical science, 12(35), 11696-11702. Available from: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2016). ACS catalysis, 6(5), 3160-3164. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of chemical research, 41(11), 1555-1564. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry, 72(15), 5582-5588. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Angewandte Chemie (International ed. in English), 45(40), 6700-6703. Available from: [Link]
-
ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines. Available from: [Link]
-
YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Available from: [Link]
-
Avanthay, M., et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2024). Synthetic Communications, 54(2), 121-131. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Welcome to the technical support center for improving the aqueous solubility of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific issues and provide both theoretical understanding and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound and how do they influence its aqueous solubility?
-
Chemical Structure: The molecule contains a pyridazine ring, a secondary amine, a chloro group, and a phenyl group. The pyridazine ring and the amine group can participate in hydrogen bonding with water, which is favorable for solubility.[1] However, the phenyl group and the overall carbon skeleton are hydrophobic, which will limit aqueous solubility.[2]
-
Predicted Basicity (pKa): The amine group makes this compound a weak base. For a similar, simpler compound, 6-chloropyridazin-3-amine, the predicted pKa is around 4.06.[3] This suggests that this compound will be protonated and more soluble in acidic conditions (pH < pKa). At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.
-
Predicted Lipophilicity (logP): The presence of the phenyl group and the chloro-substituent suggests that the molecule is lipophilic ("fat-loving"). A related compound, 6-chloro-N-isopropylpyridazin-3-amine, has a calculated XLogP3 of 1.9, indicating a degree of hydrophobicity.[4] It is expected that this compound will have a similar or higher logP, contributing to its poor water solubility.
Q2: I'm observing very low solubility of my compound in a neutral phosphate-buffered saline (PBS) at pH 7.4. Is this expected, and what is the first thing I should try?
A2: Yes, this is entirely expected. As a weak base, this compound will be mostly in its neutral, non-ionized form at pH 7.4, which significantly limits its solubility in aqueous media. The first and most straightforward approach to try is pH adjustment .
By lowering the pH of the buffer, you can protonate the secondary amine, forming a more soluble salt.[5] A good starting point is to prepare buffers at different pH values below the predicted pKa (e.g., pH 2, 3, and 4) and measure the solubility. You should observe a significant increase in solubility as the pH decreases.
Troubleshooting Flowchart for Initial Solubility Assessment:
Caption: Initial troubleshooting workflow for poor solubility.
Troubleshooting Guides & In-Depth Protocols
Issue 1: pH adjustment is not sufficient or is incompatible with my experimental system.
If lowering the pH is not a viable option (e.g., due to cell viability in biological assays or reaction conditions), several other techniques can be employed to enhance solubility.[6][7]
Option A: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9]
-
Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[10]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[11][12]
Protocol: Solubility Enhancement using Co-solvents
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Co-solvent Screening:
-
Prepare a series of aqueous buffers (at your desired final pH) containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of DMSO, Ethanol, or PEG 400).
-
Add a small aliquot of your DMSO stock solution to each co-solvent buffer to achieve the desired final compound concentration. Important: Ensure the final DMSO concentration from the stock solution is consistent across all samples and ideally below 1% to minimize its own effects on the system.
-
Incubate the samples with shaking for a defined period (e.g., 2 hours for kinetic solubility or 24 hours for thermodynamic solubility).[13]
-
-
Quantification:
-
After incubation, centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent to determine the optimal concentration for your needs.
Option B: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14]
-
Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[15]
-
Common Surfactants: Tween® 80, Sodium Dodecyl Sulfate (SDS), and Cremophor® EL are examples of non-ionic, anionic, and non-ionic surfactants, respectively, used in formulations.[16][17]
Option C: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18]
-
Mechanism: They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule (like the phenyl group of your compound) within their cavity, thereby increasing its solubility and stability in water.[19][20][21]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles compared to natural cyclodextrins.[22]
Workflow for Advanced Solubility Enhancement:
Caption: Decision workflow for advanced solubility techniques.
Issue 2: My solubility results are inconsistent. How can I improve reproducibility?
Inconsistent solubility data often stems from a failure to distinguish between kinetic and thermodynamic solubility.[23]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (like DMSO). It's a high-throughput method often used in early drug discovery.[24] The resulting solution can be supersaturated and is not in a state of thermodynamic equilibrium.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with the dissolved form. This measurement requires longer incubation times (typically 24-48 hours) to ensure equilibrium is reached.
Protocol: Distinguishing Kinetic vs. Thermodynamic Solubility
-
Kinetic Assay (Shake-Flask from DMSO stock):
-
Prepare samples by adding a small volume of a concentrated DMSO stock of your compound to the aqueous buffer.
-
Shake the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.[25]
-
Separate the solid and liquid phases (filtration or centrifugation).
-
Quantify the concentration in the liquid phase. This is your kinetic solubility.[13]
-
-
Thermodynamic Assay (Slurry Method):
-
Add an excess amount of the solid (powder) form of your compound directly to the aqueous buffer.
-
Shake the resulting slurry at a controlled temperature for an extended period (e.g., 24 hours).
-
Periodically take samples (e.g., at 4, 8, 12, and 24 hours), separate the solid and liquid phases, and quantify the concentration.
-
When the concentration no longer increases over time, you have reached equilibrium. This is your thermodynamic solubility.
-
Data Comparison Table:
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Concentrated DMSO Stock | Solid (crystalline/amorphous) |
| Incubation Time | Short (e.g., 1-2 hours) | Long (e.g., 24-48 hours) |
| Equilibrium State | Non-equilibrium (often supersaturated) | True thermodynamic equilibrium |
| Typical Use Case | High-throughput screening, early discovery | Lead optimization, formulation development |
| Reproducibility | Can be variable | Generally more reproducible |
By understanding which type of solubility you are measuring and standardizing your protocol (incubation time, temperature, shaking speed), you can significantly improve the reproducibility of your results.
References
-
PubChem. 6-chloro-N-isopropylpyridazin-3-amine. Available at: [Link]
-
PubChem. 6-Amino-3-chloropyridazine. Available at: [Link]
-
SpectraBase. 3-Amino-6-chloro-pyridazine. Available at: [Link]
-
ResearchGate. Study of pH-dependent drugs solubility in water. Available at: [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]
-
ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
-
Royal Society of Chemistry. Solubility and pH of amines. Available at: [Link]
-
PubMed Central. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
-
Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available at: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
-
YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
PubMed. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available at: [Link]
-
Chemistry LibreTexts. Properties of amines. Available at: [Link]
-
PubMed Central. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available at: [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available at: [Link]
-
ResearchGate. How to choose a surfactant for dissolution study of poorly soluble drug?. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]
-
University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
-
PubMed Central. Aqueous and cosolvent solubility data for drug-like organic compounds. Available at: [Link]
-
BYJU'S. Physical Properties of Amines. Available at: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
Symbiosis Online Publishing. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 4. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Purification of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the purification of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine. The inherent chemical properties of this heterocyclic amine present unique challenges that require a methodical approach to achieve high purity. This document is structured to address common issues in a direct question-and-answer format, explaining the causality behind each experimental choice to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What is the primary challenge in purifying this compound?
A1: The principal challenge stems from the basicity of the amine functional groups. The pyridazinyl nitrogen atoms and the exocyclic amine are Lewis bases, which leads to strong, often irreversible, interactions with the acidic silanol groups on the surface of standard silica gel.[1] This interaction typically results in significant tailing (streaking) on Thin Layer Chromatography (TLC) plates, poor separation, and low recovery during column chromatography.[1]
Q2: What is the most effective overall purification strategy for this compound?
A2: A multi-step approach is generally the most effective strategy. This typically involves an initial workup or extraction to remove bulk impurities, followed by flash column chromatography to separate the target compound from closely related side products, and concluding with recrystallization to achieve high analytical purity. The choice to start with chromatography versus direct recrystallization depends on the initial purity of the crude material.
Q3: What are the most likely impurities I will encounter during purification?
A3: Impurities are highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 3-amino-6-chloropyridazine or (1-phenylethyl)amine.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
-
Side-Reaction Products: The synthesis of heterocyclic compounds can be prone to side reactions.[2] Depending on the specific synthesis, these could include over-alkylation products or isomers.
-
Reagent-Derived Impurities: Impurities present in the initial reagents or solvents can carry through the synthesis.[2]
Q4: How should I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent follows the "like dissolves like" principle while adhering to specific criteria.[3] For this compound, which is a moderately polar molecule, you should seek a solvent that exhibits:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound near its boiling point.[3]
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, allowing for high recovery.[3]
-
Appropriate boiling point: The boiling point should be low enough for easy removal from the crystals but high enough to create a significant solubility gradient.[3]
-
Inertness: The solvent must not react with the compound.[3] A good starting point for solvent screening would be alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixed solvent systems like ethyl acetate/hexanes or acetone/hexanes.[4]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Chromatography Issues
Q: My compound is streaking severely on the silica TLC plate. What should I do?
A: This is a classic sign of the basic amine interacting with acidic silica.[1] To resolve this, you must neutralize the acidic sites on the stationary phase.
-
Solution: Add a small amount of a basic modifier to your eluent system (the mobile phase). A 0.5-1% (v/v) addition of triethylamine (Et₃N) or a 1-2% addition of ammonium hydroxide to a methanol co-solvent is highly effective. The competing amine in the mobile phase will occupy the acidic sites on the silica, allowing your compound to travel up the plate with significantly reduced tailing.[1][5]
Q: I'm not getting good separation between my product and an impurity during column chromatography. How can I improve it?
A: Improving separation requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Adjust Mobile Phase Polarity. If the Rf values are too high (e.g., > 0.5), decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). If the Rf values are too low, increase the polarity. The goal is to bring the Rf of your target compound to a range of 0.2-0.4 for optimal separation.
-
Solution 2: Change Solvent System. Switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.
-
Solution 3: Consider a Different Stationary Phase. If optimizing the mobile phase fails, the issue may be better solved by changing the stationary phase. Alumina (neutral or basic) is a good alternative to silica for basic compounds. Amine-functionalized silica is another excellent option that often provides superior separation for amines without requiring a basic modifier in the eluent.[1]
Q: My product seems to be irreversibly stuck on the silica column. Why is this happening and is it recoverable?
A: This indicates a very strong acid-base interaction between your basic compound and the acidic silica gel.[1] This often occurs if no basic modifier was used in the eluent.
-
Solution: You can attempt to recover the compound by flushing the column with a highly polar, basic mobile phase. A mixture of 5-10% ammonium hydroxide in methanol or a 90:9:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide can be effective at eluting strongly bound amines. For future purifications, always use a basic modifier as a preventative measure.
Recrystallization Issues
Q: My compound oiled out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent, or if the solution is supersaturated with impurities.
-
Solution 1: Reduce the Cooling Rate. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling encourages oil formation.
-
Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 4: Change the Solvent System. The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or a mixed solvent system.
Q: My yield after recrystallization is very low. How can I improve recovery?
A: Low yield suggests that your compound has significant solubility in the mother liquor even at low temperatures, or that too much solvent was used.
-
Solution 1: Minimize Solvent Volume. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Cool Thoroughly. Ensure the crystallization mixture is cooled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.
-
Solution 3: Concentrate the Mother Liquor. You can often recover a second crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for purification. Always perform a small-scale test (TLC) to optimize conditions before committing the bulk of your material.
Protocol 1: Flash Column Chromatography
This protocol assumes the use of standard silica gel and a basic modifier.
-
TLC Analysis: Determine the optimal eluent system by testing various solvent mixtures (e.g., gradients of ethyl acetate in hexanes) on a TLC plate. Crucially, add 1% triethylamine (Et₃N) to each test eluent. The ideal system will give your product an Rf of ~0.3.
-
Column Packing: Dry or slurry pack a flash chromatography column with silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate / 90% Hexanes + 1% Et₃N).
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity starting eluent. Gradually increase the polarity of the mobile phase according to your TLC analysis. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In separate test tubes, place a small amount of your crude product and add a few drops of different test solvents (e.g., isopropanol, ethyl acetate, acetone, toluene). The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent required to fully dissolve the solid. It is critical to add the solvent portion-wise to avoid using an excess.
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 4: Data and Visualization
Table 1: Recommended Solvent Systems
| Purification Method | Stationary Phase | Recommended Solvent System (Starting Point) | Modifier | Purpose of Modifier |
| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate | 1% Triethylamine | Neutralizes acidic silanol groups to prevent tailing.[1] |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | Provides different selectivity for difficult separations. |
| Column Chromatography | Amine-functionalized Silica | Hexanes / Ethyl Acetate | None required | Stationary phase is non-acidic, ideal for basic amines.[1] |
| Recrystallization | N/A | Isopropanol | N/A | Good for moderately polar compounds. |
| Recrystallization | N/A | Ethyl Acetate / Hexanes | N/A | Mixed system allows for fine-tuning of polarity. |
Diagrams
Caption: Decision workflow for purifying this compound.
Caption: Troubleshooting logic for peak tailing in silica gel chromatography.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
- Google Patents. (1986).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
LibreTexts Chemistry. (2018, November 16). Amines and Heterocycles. [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
Sources
overcoming regioselectivity issues in pyridazine substitution reactions
Topic: Overcoming Regioselectivity Issues in Pyridazine Substitution
Introduction: The "Diazine Dilemma"
Welcome to the Pyridazine Functionalization Help Desk. If you are here, you are likely facing the "Diazine Dilemma." Unlike pyridine, the 1,2-diazine core (pyridazine) possesses a unique challenge: the adjacent nitrogen atoms create a profound dipole and significantly lower the energy of the LUMO.
The Consequence:
-
Electrophilic Aromatic Substitution (
) is virtually impossible on the neutral ring. -
Nucleophilic Aromatic Substitution (
) is facile but often plagued by C3 vs. C4 selectivity issues. -
Metalation (Lithiation) is dangerous; standard alkyl lithiums (e.g.,
-BuLi) act as nucleophiles, attacking the N=N bond (Chichibabin-like) rather than deprotonating the ring, leading to "tar" and ring fragmentation.
This guide provides field-proven protocols to bypass these thermodynamic traps.
Module 1: Regioselective Metalation (The Knochel Protocols)
User Query: "I tried lithiating my pyridazine with n-BuLi/THF at -78°C, but I got a complex mixture and low recovery. How do I functionalize C3 or C4 selectively?"
Expert Insight
The failure of
The Solution: Use Sterically Hindered Non-Nucleophilic Bases (Turbo-Hauser Bases).
-
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) or TMP
Zn·2MgCl [1]·2LiCl. -
Mechanism: The bulky TMP (tetramethylpiperidino) group prevents ring addition, while the Mg/Li cluster stabilizes the resulting carbanion.
Troubleshooting Protocol 1.1: C3 vs. C4 Switching
| Target Position | Reagent System | Additive | Reason |
| C3 (Ortho) | TMP | None | Kinetic acidity favors the position adjacent to Nitrogen (C3). |
| C4 (Remote) | TMP | BF | Lewis acid coordinates to N1/N2, sterically blocking C3 and acidifying C4 via induction. |
Step-by-Step Workflow (Self-Validating)
-
Preparation: Dry all glassware at 120°C. Moisture kills TMP bases instantly.
-
Complexation (Optional for C4): If targeting C4, add BF
·OEt (1.1 equiv) to the pyridazine in THF at 0°C. Stir 15 min.-
Validation Check: Solution often turns yellow/orange upon complexation.
-
-
Metalation: Add TMP-Base dropwise at -78°C (for Li) or RT (for Zn/Mg).
-
Validation Check: If the solution turns pitch black immediately, the ring has likely opened (decomposition). The solution should remain clear or turn amber/red.
-
-
Trapping: Add electrophile (e.g., I
, aldehyde). -
Quench: NH
Cl (sat. aq).
Figure 1: Decision logic for regioselective metalation of pyridazines using TMP bases and Lewis Acids.
Module 2: Radical Functionalization (Minisci Reaction)
User Query: "I need to add an alkyl group. Standard Friedel-Crafts failed completely. I tried Minisci, but I'm getting a mixture of isomers."
Expert Insight
Friedel-Crafts fails because the ring is too electron-deficient. The Minisci reaction (radical substitution) is the correct approach, but regioselectivity depends on polarity matching .
-
Standard Conditions: Nucleophilic alkyl radicals attack the most electron-deficient position.
-
The Trap: In neutral media, C4 and C5 are similar. In acidic media, protonation at N1/N2 maximizes electrophilicity at C3/C6 (alpha positions) and C4/C5 (para positions).
Troubleshooting Protocol 2.1: Controlling Radical Attack
Scenario: Alkylation of 3-substituted pyridazine.
-
Acid is Critical: Use TFA or H
SO .-
Why: Protonation lowers the LUMO energy, accelerating the reaction and directing the nucleophilic radical to the C4/C5 positions (para to the protonated nitrogen).
-
-
Decarboxylative Method (Baran/MacMillan type):
-
Use carboxylic acids as alkyl sources with Ag(I)/Persulfate.[2]
-
Selectivity: Generally favors C4 over C3 due to steric hindrance at C3 if substituted.
-
Self-Validating System:
-
Check pH: If the reaction is sluggish, ensure pH < 2. The pyridazine must be protonated.[2]
-
Solvent: Use biphasic CH
Cl /H O.[3] The radical generates in the aqueous phase and attacks the protonated heterocycle at the interface.
Module 3: Nucleophilic Aromatic Substitution ( )
User Query: "I have 3,6-dichloropyridazine. Can I selectively substitute just one chloride? And which one reacts first if I have a 3,4,5-trichloro system?"
Expert Insight
on pyridazines follows strict electronic rules governed by the "Alpha Effect" (proximity to nitrogen).-
Reactivity Order: C4/C5 (Beta) < C3/C6 (Alpha).
-
Reasoning: The Meisenheimer intermediate formed at C3/C6 is stabilized by the adjacent nitrogen's ability to handle the negative charge.
Data Table: Leaving Group & Position Reactivity
| Substrate | Nucleophile (1 equiv) | Major Product | Selectivity Ratio |
| 3,6-dichloropyridazine | Alkoxide / Amine | 3-sub-6-chloro | N/A (Symmetric) |
| 3,4,5-trichloropyridazine | Alkoxide | 4-sub-3,5-dichloro | >20:1 |
| 3-chloro-6-iodopyridazine | Thiol | 3-chloro-6-thio | >10:1 (I > Cl) |
Critical Note on 3,4,5-trichloro: Counter-intuitively, while C3 is usually more reactive, steric crowding and specific electronic reinforcement can sometimes activate C4 in highly halogenated systems. However, for mono-halo systems, C3 is always vastly more reactive than C4.
Module 4: The N-Oxide Strategy (The "Switch")
User Query: "I need to introduce a nucleophile at C4, but
Expert Insight
If you cannot attack C4 directly, you must change the electronics of the ring. Oxidizing the pyridazine to its N-oxide creates a "push-pull" system.
-
Activation: The N-oxide oxygen donates electron density, making the ring susceptible to electrophilic attack at C4 (e.g., nitration).
-
Rearrangement: The N-oxide can be converted to a chloride at C3/C6 using POCl
, or used to direct C-H activation.
Protocol 4.1: C4-Functionalization via N-Oxide
-
Oxidation: Substrate + mCPBA
Pyridazine N-oxide. -
Electrophilic Attack: HNO
/H SO 4-Nitro-pyridazine N-oxide.-
Note: This is one of the few ways to get a nitro group at C4.
-
-
Deoxygenation: PCl
or H /Pd-C 4-Nitropyridazine.
Figure 2: Using N-Oxidation to access the difficult C4 position via Electrophilic Substitution.
FAQ: Common Failures & Fixes
Q: My Suzuki coupling on 3-chloropyridazine failed. The catalyst turned black. A: Pyridazines are excellent ligands. The N1/N2 nitrogens likely chelated your Palladium, poisoning the catalyst.
-
Fix: Use a precatalyst with bulky ligands (e.g., XPhos-Pd-G2) that cannot be displaced by the pyridazine nitrogen. Alternatively, add CuI as a scavenger.
Q: I tried to lithiate 3-methoxypyridazine and it polymerized.
A: You likely used
-
Fix: Switch to LiTMP (Lithium Tetramethylpiperidide) at -78°C. The steric bulk prevents attack.
Q: How do I synthesize a 3,4,5-trisubstituted pyridazine with total regiocontrol? A: Stop trying to substitute an existing ring. Use Inverse Electron Demand Diels-Alder (IEDDA) .
-
Reactants: 1,2,4,5-Tetrazine + Alkynyl Sulfide.
-
Result: This cycloaddition yields the pyridazine ring de novo with substituents pre-installed in exact positions based on the alkyne structure.
References
-
Lewis Acid Directed Regioselective Metalations of Pyridazine. Source:Angew. Chem. Int. Ed., 2019, 58, 9244-9247.[4] Context: Definitive guide on using BF3 and TMP bases to switch between C3 and C4 metalation.
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Diazines). Source:J. Am. Chem. Soc., 2021, 143, 11927-11933.[3] Context: Baran's work on Minisci reactions and blocking groups, providing mechanistic insight for radical additions.
-
Regioselective Functionalization of Pyridines and Derivatives using Directed Metalation. Source:Z. Naturforsch., 2013, 68b, 411–422.[5] Context: A comprehensive review by Paul Knochel on the behavior of electron-deficient heterocycles with metallic bases.[5]
-
Regioselective Pyridazine Synthesis from Tetrazines. Source:Org.[2][3][6][7][8][9] Chem. Front., 2014, 1, 1071-1076. Context: Alternative strategy using IEDDA to avoid substitution issues entirely.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
recrystallization solvents for 6-amino-3-chloropyridazine derivatives
Technical Support Center: Recrystallization of 6-Amino-3-Chloropyridazine Derivatives
Introduction: The Chemical Context
Welcome to the technical support hub for pyridazine chemistry. 6-amino-3-chloropyridazine (CAS: 5469-69-2) and its derivatives present a unique purification challenge due to their amphoteric nature and hydrogen-bonding capability .[1][2]
-
The Challenge: The molecule contains both a basic amine (H-bond donor) and electron-deficient pyridazine nitrogens (H-bond acceptors).[1][2] This duality often leads to strong intermolecular interactions, resulting in high lattice energy but also a tendency to "oil out" in solvents that cannot effectively disrupt these interactions during dissolution.
-
The Goal: Isolate high-purity crystalline material while avoiding the common pitfall of hydrolysis (conversion of the chloro-group to a hydroxyl, forming the inactive pyridazinone).
Part 1: Solvent Selection Strategy
Q: What is the "Gold Standard" solvent system for these derivatives?
A: For most 6-amino-3-chloropyridazine derivatives, Ethanol (EtOH) or an Ethanol/Water mixture is the starting point.[1][2]
-
Why: These solvents are polar protic, capable of solubilizing the amine functionality while accommodating the polar aromatic core.
-
The Ratio: Start with pure Ethanol. If solubility is too high (no precipitate upon cooling), add Water dropwise to the hot solution until turbidity persists, then clear with a drop of Ethanol.
Q: My compound is insoluble in Ethanol. What is the alternative?
A: Switch to a Dipolar Aprotic / Protic Binary System .
-
System: DMF (Dimethylformamide) + Water.
-
Protocol: Dissolve the crude solid in the minimum amount of hot DMF (approx. 80°C). Slowly add warm water until the solution becomes slightly cloudy. Allow to cool very slowly.
-
Warning: DMF has a high boiling point. Residual solvent removal will require high vacuum drying (lyophilization is recommended if the melting point allows).
Q: I am seeing "Oiling Out" instead of crystals. Why?
A: This is the most common failure mode with amino-pyridazines.[1][2] It occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature.[3]
-
Immediate Fix: Re-heat the mixture to redissolve the oil. Add a "seed crystal" of pure product at a temperature just below the boiling point.
-
Solvent Switch: Switch to Acetonitrile (MeCN) . Acetonitrile is polar but aprotic.[2] It often promotes better crystal habit formation for nitrogen heterocycles than alcohols because it does not compete as aggressively for hydrogen bonds, allowing the molecules to stack more effectively.
Part 2: Troubleshooting & Failure Analysis
Issue: Hydrolysis (Impurity Generation)
Symptom: The product contains a new impurity that is more polar by TLC (lower R_f).
Cause: Prolonged heating in water or alcohols, especially if the crude material contains residual base (e.g., Carbonates or Amines from the synthesis step). The 3-chloro position is susceptible to Nucleophilic Aromatic Substitution (
-
Neutralize: Ensure the crude material is neutral or slightly acidic before recrystallization.
-
Dry Solvents: Use anhydrous Ethanol or Acetonitrile if the reaction is sensitive.
-
Limit Heat: Do not reflux for extended periods (>30 mins).
Issue: Color Retention
Symptom: Crystals are structurally pure but retain a brown/yellow color (oxidation byproducts). Solution: Perform a "Hot Filtration" with activated charcoal.
-
Dissolve compound in boiling solvent.
-
Filter through a pre-warmed Celite pad.[2]
-
Critical: Do not let the solution cool during filtration, or product will crystallize in the filter.
Part 3: Master Protocol (Step-by-Step)
Target: 6-Amino-3-Chloropyridazine Derivative Scale: 1.0 g - 10.0 g Solvent: Ethanol / Water (Binary System)[1][2]
| Step | Action | Technical Note |
| 1 | Preparation | Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2] |
| 2 | Dissolution | Add Ethanol (approx. 5 mL/g). Heat to reflux (78°C). |
| 3 | Assessment | If solid remains, add more Ethanol in 1 mL increments. If fully dissolved, proceed to Step 5. |
| 4 | Anti-Solvent | If dissolved but volume is high, add Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists. |
| 5 | Clarification | Add 1-2 drops of Ethanol to just clear the turbidity. |
| 6 | Nucleation | Remove from heat. Place on a cork ring (insulator). Allow to cool to Room Temp (RT) undisturbed. |
| 7 | Crystallization | Once at RT, move to an ice bath (0-4°C) for 1 hour. |
| 8 | Isolation | Filter via Buchner funnel.[2] Wash cake with Cold Ethanol/Water (50:50). |
Part 4: Visualizing the Workflow
The following decision tree guides you through the solvent selection process based on the physical behavior of your specific derivative.
Caption: Decision matrix for solvent selection. Blue nodes indicate actions, Green indicates success, and Red indicates critical failure modes.[2]
Part 5: Comparative Solvent Data
| Solvent System | Polarity Index | Primary Use Case | Risk Factor |
| Ethanol (Pure) | 5.2 | General purpose; first attempt.[1][2] | Low yield if compound is too soluble.[3] |
| Ethanol / Water | 5.2 - 9.0 | Compounds with high polar impurities.[1][2] | Hydrolysis of C-Cl bond if heated too long.[1][2] |
| Acetonitrile | 5.8 | Preventing "Oiling Out"; cleaner crystal habit.[4] | Moderate toxicity; higher cost.[2] |
| DMF / Water | 6.4 - 9.0 | Highly insoluble / high-melting derivatives.[1][2] | Difficult to dry; DMF residue can inhibit biology. |
| Ethyl Acetate | 4.4 | Lipophilic derivatives (e.g., N-alkylated).[1][2][5] | Poor solubility for the core amine. |
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Retrieved from [Link]
-
Wang, L. (2013).[6] Measurement and correlation of the solubility of 6-chloro-3-aminopyridazine in water and binary mixtures of water+ethanol. Journal of Molecular Liquids, 188, 55-60.[2][6] Retrieved from [Link][1][2][6]
Sources
- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: LC-MS/MS Profiling of Chlorinated Pyridazine Scaffolds
Executive Summary
Chlorinated pyridazine derivatives are critical pharmacophores in drug discovery, particularly in oncology (e.g., PARP inhibitors) and agrochemistry (e.g., herbicides like Pyridate). However, their analysis presents a distinct challenge: the electron-deficient diazine ring resists protonation compared to pyridines, and the presence of chlorine atoms introduces complex isotopic interferences.
This guide compares the two dominant fragmentation pathways—Diazine Ring Contraction versus Direct Halogen Elimination —and provides a validated workflow for differentiating positional isomers (e.g., 3-chloro vs. 4-chloro derivatives). Unlike generic protocols, this guide focuses on the causality of fragmentation to resolve structural ambiguity.
Part 1: The Isotopic & Ionization Baseline
Before fragmentation analysis, the ionization state must be verified. Chlorinated pyridazines are weak bases (
Ionization Source Comparison: ESI vs. APCI
For chlorinated pyridazines, Electrospray Ionization (ESI) is generally superior to Atmospheric Pressure Chemical Ionization (APCI) due to the thermal lability of the carbon-chlorine bond in certain isomeric configurations.
| Feature | ESI (Positive Mode) | APCI (Positive Mode) | Recommendation |
| Ionization Mechanism | Solution-phase protonation | Gas-phase proton transfer | ESI is preferred for polar derivatives. |
| In-Source Fragmentation | Low (Soft) | Moderate to High | ESI minimizes premature Cl loss. |
| Sensitivity | High for functionalized rings | Lower for bare scaffolds | Use ESI with 0.1% Formic Acid. |
The Chlorine Signature (The "First Check")
A self-validating protocol begins with the isotopic envelope. A single chlorine atom imposes a characteristic 3:1 intensity ratio between the
-
Validation Step: If your MS1 spectrum does not show a ~33% relative abundance at
, the compound is not a monochlorinated species, regardless of retention time.
Part 2: Comparative Fragmentation Pathways
The core analytical challenge is predicting whether the molecule will eject the halogen or break the ring. This section compares these competing mechanisms.
Pathway A: Diazine Ring Contraction (The "Nitrogen Flush")
This is the diagnostic pathway for the pyridazine core. The adjacent nitrogen atoms (N1-N2) are energetically primed to be expelled as molecular nitrogen (
-
Mechanism: Retro-Diels-Alder (RDA) or similar ring-opening.
-
Observation: A neutral loss of 28 Da .
-
Significance: This confirms the integrity of the pyridazine ring. If this loss is observed, the chlorine atom is likely retained on the remaining carbon backbone fragment.
Pathway B: Direct Halogen Elimination
This pathway involves the loss of the chlorine substituent before ring degradation.
-
Mechanism:
-
Radical Loss: Homolytic cleavage yielding a
radical cation (Loss of 35/37 Da). Rare in ESI unless stabilized by extensive conjugation. -
Acid Loss: Heterolytic cleavage yielding
(Loss of 36/38 Da). Common if an adjacent proton donor (e.g., amino or hydroxyl group) is present (Ortho-effect).
-
-
Significance: High abundance of Pathway B suggests a labile chlorine, often indicating substitution at the 4- or 5-position (meta to N) or the presence of a destabilizing neighbor.
Comparison Table: Pathway Dominance
| Variable | Pathway A Dominance (Ring Contraction) | Pathway B Dominance (Halogen Loss) |
| Precursor Structure | Stable aromatic systems (e.g., phenyl-pyridazine) | Labile systems or those with ortho-protons |
| Collision Energy (CE) | High (> 35 eV) | Low to Medium (15-25 eV) |
| Diagnostic Value | Confirms Core Scaffold | Identifies Substituent Lability |
Part 3: Isomeric Differentiation (3-Cl vs. 4-Cl)
Differentiation of positional isomers is the most valuable application of this guide.
The "Proximity Effect"
-
3-Chloropyridazine (Ortho to N): The chlorine is adjacent to the nitrogen lone pair. The repulsive forces often weaken the C-Cl bond, but the N-N bond is also strained.
-
Signature: High intensity of low-mass fragments; rapid ring opening.
-
-
4-Chloropyridazine (Meta to N): The chlorine is further from the ring nitrogens.
-
Signature: The ring is more stable. You will often see a distinct
fragment (Loss of 27 Da) competing with the loss.
-
Part 4: Validated Experimental Protocol
This workflow is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.
Step 1: LC Configuration
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).
-
Mobile Phase B: Acetonitrile (MeOH can cause transesterification artifacts with reactive chloropyridazines).
-
Gradient: 5% B to 95% B over 10 mins.
Step 2: MS1 Isotope Validation
-
Scan Mode: Full Scan (100-500 m/z).
-
Criteria: Locate parent ion
.[1][2][3] Verify intensity is of . -
Stop Condition: If isotope pattern is absent, check for de-chlorination (metabolic or in-source).
Step 3: Targeted MS2 Acquisition
-
Mode: Product Ion Scan or PRM (Parallel Reaction Monitoring).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is mandatory to capture both Pathway A (low energy) and Pathway B (high energy) fragments.
Part 5: Data Summary & Visualization
Table 1: Characteristic Ions for Monochlorinated Pyridazines
Assuming Parent [M+H]+ = X
| Fragment ID | Mass Shift ( | Mechanism | Interpretation |
| Parent | 0 | Base peak; check Cl pattern. | |
| Ring Contraction | -28.006 | Loss of | Confirms Pyridazine Core. |
| Nitrile Loss | -27.011 | Loss of HCN | Common in 4-substituted isomers. |
| Radical Cl Loss | -34.969 | Loss of | Rare; indicates high internal energy. |
| Acid Loss | -35.977 | Loss of HCl | Key differentiator. Requires H-source. |
| Double Loss | -63.00 | Loss of | Terminal fragment; carbon backbone only. |
Visualization: Fragmentation Pathways[3]
Caption: Figure 1. Competitive fragmentation topology of chlorinated pyridazines. Pathway A (Green) represents the characteristic diazine ring contraction, while Pathway B (Red) represents halogen elimination useful for isomer differentiation.
Visualization: Decision Workflow
Caption: Figure 2. Self-validating logic flow for the identification of chlorinated pyridazine derivatives.
References
-
Kéki, S., et al. (2001). "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry. [Link]
-
Holčapek, M., et al. (2010). "Differentiation of isomers by mass spectrometry." Journal of Chromatography A. [Link] (Generalized isomer differentiation principles applied).
-
NIST Mass Spectrometry Data Center. "Pyridazine, 3-chloro- Mass Spectrum." NIST Chemistry WebBook. [Link]
-
Kind, T., & Fiehn, O. (2010). "Small Molecule LC-MS/MS Fragmentation Data Analysis." InTech Open. [Link] (Reference for neutral loss calculation logic).
Sources
Comparative Guide: FTIR Characterization of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Topic: FTIR Spectral Data for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and anti-inflammatory agents. Its synthesis typically involves the nucleophilic aromatic substitution (
This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of the target product versus its starting materials (alternatives in the context of synthesis monitoring). By focusing on diagnostic band shifts, researchers can validate structure and purity without immediate reliance on more expensive techniques like NMR or Mass Spectrometry.
Experimental Protocol: Synthesis & Acquisition
To ensure the spectral data discussed below is reproducible, the following standardized workflow is recommended.
Synthesis & Purification Workflow
-
Reaction: 3,6-dichloropyridazine (1.0 eq) + 1-phenylethylamine (1.1 eq) +
(2.0 eq) in DMF at 80°C. -
Workup: Ethyl acetate extraction followed by washing with brine.
-
Purification (Critical): Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc).
-
Note: Residual DMF (C=O stretch at 1660
) or unreacted amine will severely distort the diagnostic spectral regions.
-
FTIR Acquisition Methodologies
Two distinct sampling techniques are compared for their efficacy in characterizing this solid compound.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Sample Prep | None; direct solid contact. | Grind 1-2 mg with 100 mg KBr; press pellet. |
| Throughput | High ( < 1 min/sample). | Low (10-15 mins/sample). |
| Resolution | Good for surface; peak intensity depends on contact. | Excellent; quantitative pathlength possible. |
| Recommendation | Primary Choice for reaction monitoring. | Secondary Choice for final purity validation. |
Spectral Analysis: Product vs. Alternatives
The "performance" of FTIR in this context is defined by its ability to differentiate the Product from its Starting Materials (the "Alternatives").
Diagnostic Spectral Markers (Comparative Table)
The following table outlines the theoretical and observed band shifts expected during the transformation.
| Functional Group | Reactant A (3,6-dichloropyridazine) | Reactant B (1-phenylethylamine) | Target Product (this compound) | Diagnostic Shift / Note |
| N-H Stretch | Absent | Doublet (3380, 3300 | Singlet (~3250–3350 | Key Indicator: Collapse of doublet to singlet confirms mono-substitution. |
| C-H Stretch (Ar) | Weak (>3000 | Moderate (>3000 | Moderate (>3000 | Overlap makes this region less diagnostic. |
| C-H Stretch (Alk) | Absent | 2850–2960 | 2850–2960 | Retention of alkyl bands confirms amine incorporation. |
| Ring Breathing | ~1550, 1580 | ~1495, 1600 | Mixed Modes: ~1590, 1550 | Pyridazine ring bands often shift +10-20 |
| C-Cl Stretch | Strong broad (~1050–1150 | Absent | Present (~1080–1120 | Persistence confirms the 6-chloro substituent remains intact. |
| C-N Stretch | Absent | ~1250–1350 | Strong (~1280–1320 | New |
Reaction Monitoring Logic
-
Start of Reaction: Spectrum dominated by the C-Cl bands of the pyridazine and the N-H doublet of the amine.
-
Completion: Disappearance of the N-H doublet (primary amine) is the primary endpoint. If a doublet remains, purification is incomplete.
Visualizing the Workflow & Logic
The following diagrams illustrate the synthesis workflow and the decision logic for interpreting the FTIR data.
Diagram 1: Synthesis & Characterization Workflow
Caption: Step-by-step workflow from starting materials to purified product, highlighting the critical FTIR checkpoint.
Diagram 2: Spectral Interpretation Decision Tree
Caption: Decision logic for interpreting FTIR bands to confirm product identity and purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21643, 3-Amino-6-chloropyridazine. Retrieved from [Link]
-
SpectraBase. 3,6-Dichloropyridazine FTIR Spectra. Wiley Science Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Amines. Retrieved from [Link][1][2][3][4]
-
Organic Chemistry Portal. Synthesis of Pyridazines. Retrieved from [Link]
-
NIST Chemistry WebBook. 3,6-Dichloropyridazine IR Spectrum. Retrieved from [Link]
Sources
Comparative Guide: Structural Characterization of N-Substituted Aminopyridazines
Executive Summary
In the development of kinase inhibitors and GABA-A modulators, N-substituted aminopyridazines represent a privileged but structurally deceptive scaffold. The core challenge lies in their propensity for amine-imine tautomerism and regioisomeric ambiguity during synthesis (N-ring vs. N-exocyclic alkylation).
This guide objectively compares the efficacy of standard characterization workflows against an advanced, multi-modal approach. We demonstrate that relying solely on 1D-NMR (
Part 1: The Structural Conundrum
Unlike pyridines, the pyridazine ring contains adjacent nitrogen atoms (N1, N2), creating a unique electronic environment characterized by lone-pair repulsion (the
The Tautomerism Map
The following diagram illustrates the structural fluidity and the potential alkylation sites that confuse standard analysis.
Caption: Fig 1. Tautomeric equilibrium and divergent alkylation pathways in aminopyridazines.
Part 2: Comparative Analytical Framework
This section evaluates the "performance" of analytical techniques in resolving the structure of a generic N-substituted aminopyridazine.
Method A: Standard 1D NMR ( H, C)
-
Status: Insufficient for definitive assignment.
-
The Flaw: Protons on the ring often show broadened signals due to intermediate exchange rates between tautomers. Furthermore, the chemical shift differences for ring protons in regioisomers (N-ring vs. N-exocyclic alkylation) are often subtle (
ppm) and solvent-dependent. -
Risk: High probability of assigning the thermodynamically stable isomer (predicted by software) rather than the kinetic product actually synthesized.
Method B: The Integrated Structural Assignment Protocol (ISAP)
-
Status: Gold Standard .
-
Core Components:
N-HMBC (Heteronuclear Multiple Bond Correlation) + X-Ray Crystallography. -
Mechanism:
-
N Chemical Shifts: Nitrogen nuclei are exquisitely sensitive to hybridization. An amino nitrogen (
-like) resonates upfield (-300 to -340 ppm), while an imino/ring nitrogen ( ) resonates downfield (-60 to -150 ppm). -
Coupling Patterns:
N-HMBC reveals 2- and 3-bond couplings ( , ) that definitively place the alkyl group.
-
N Chemical Shifts: Nitrogen nuclei are exquisitely sensitive to hybridization. An amino nitrogen (
Comparative Data Table: Resolving Power
| Feature | Method A: Standard ( | Method B: Advanced ( |
| Tautomer Detection | Poor. Signals average; broad peaks obscure data. | Excellent. Distinct shifts for =N- vs -N(R)-. |
| Regioisomer ID | Ambiguous. Relies on subtle shielding effects.[1] | Definitive. Direct correlation between Alkyl-H and specific N. |
| Sample Requirement | Low (< 1 mg). | Moderate (10-20 mg) or Cryoprobe needed. |
| Time to Result | 10 Minutes. | 4-12 Hours (at natural abundance). |
| Confidence Level | ~60% (Inferred). | >99% (Direct Evidence). |
Part 3: Experimental Protocols
Synthesis of N-Substituted Aminopyridazine (Model Reaction)
To generate the isomers for characterization.
-
Reagents: 3-Aminopyridazine (1.0 eq), Alkyl Bromide (1.1 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: DMF (anhydrous). Note: Polar aprotic solvents favor N-ring alkylation via the imino tautomer.
-
Procedure:
-
Dissolve 3-aminopyridazine in DMF under Ar.
-
Add Cs₂CO₃ and stir for 30 min to deprotonate (formation of ambident anion).
-
Add Alkyl Bromide dropwise. Heat to 60°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient). Isolate regioisomers.
-
Characterization Workflow (ISAP)
Step 1:
N-HMBC Spectroscopy
Rationale: To map the connectivity of the alkyl group protons to the specific nitrogen atom.
-
Instrument: 500 MHz NMR or higher (Cryoprobe recommended).
-
Pulse Sequence: Gradient-selected HMBC optimized for long-range N-H coupling (
Hz). -
Reference: Nitromethane (0 ppm) or Liquid Ammonia (0 ppm). Note: We use Liquid NH₃ scale here.
-
Key Observation:
-
Exocyclic Alkylation: The alkyl protons will show a correlation to a nitrogen at -280 to -300 ppm (Amino-N).
-
Ring Alkylation (N2): The alkyl protons will correlate to a nitrogen at -150 to -180 ppm (Amide-like/Ring-N).
-
Step 2: X-Ray Crystallography (Validation)
Rationale: To determine bond lengths that confirm tautomeric state in solid phase.
-
Crystallization: Slow evaporation from MeOH/EtOAc.
-
Metric: Measure the C3-N(exocyclic) bond length.
-
Amino form: C-N bond
1.34–1.38 Å (partial double bond character). -
Imino form: C=N bond
1.28–1.30 Å (double bond character).
-
Part 4: Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for characterizing these derivatives, emphasizing the "fail-state" of standard NMR.
Caption: Fig 2. Decision tree for structural characterization. Note the diversion to ISAP when standard NMR is ambiguous.
Part 5: Reference Data for Assignments
Use these established ranges to benchmark your experimental data.
Table 2:
| Nitrogen Environment | Chemical Shift ( | Diagnostic Feature |
| Pyridine-type Ring N | -60 to -100 | Deshielded, |
| Pyrrole-type Ring N | -140 to -180 | N-alkylated ring nitrogen (cationic or neutral). |
| Amino Group (-NH | -290 to -340 | Shielded, |
| Amide/Imide N | -200 to -260 | If acylated. |
Table 3: Bond Length Indicators (X-Ray)
| Bond | Amino Tautomer (Å) | Imino Tautomer (Å) |
| C(3)-N(exocyclic) | 1.35 (Single/Partial) | 1.29 (Double) |
| N(1)-N(2) | 1.34 | 1.38 |
| C(3)-N(2) | 1.33 | 1.38 |
References
-
Review of Tautomerism in Heterocycles Title: Tautomerism, molecular structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Source:SpringerPlus (2015).[2] Link:[Link]
-
15N NMR Methodology Title: 15N NMR Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides.[3] Source:Helvetica Chimica Acta (via ResearchGate). Link:[Link]
-
Regioselectivity in Alkylation Title: Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline (Methodology applicable to N-heterocycles). Source:Magnetic Resonance in Chemistry. Link:[Link]
-
X-Ray Crystallographic Data Title: Crystal structures of N′-aminopyridine-2-carboximidamide.[4] Source:Acta Crystallographica Section E. Link:[Link]
-
Standard Chemical Shifts Title: 15N - NMR Chemical Shifts of Major Chemical Families.[1][5] Source:NIST Standard Reference Data. Link:[Link]
Sources
A Comparative Guide to Establishing Reference Standards for the Analysis of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine
In the landscape of pharmaceutical research and development, the precision of analytical data is non-negotiable. The journey of a novel chemical entity from discovery to a therapeutic product is paved with rigorous analytical testing, where every result must be accurate, reproducible, and defensible. At the heart of this analytical rigor lies the reference standard—a highly characterized material that serves as the benchmark for identity, purity, and potency. This guide provides an in-depth technical comparison of approaches and methodologies for establishing a reliable reference standard for a compound like 6-chloro-N-(1-phenylethyl)pyridazin-3-amine, a representative pyridazine derivative of interest in medicinal chemistry.
The pyridazine ring system, with its unique electronic properties, high dipole moment, and hydrogen bonding capabilities, presents distinct analytical challenges and opportunities.[1] Ensuring the quality of a reference standard for such a molecule is paramount for accurate quantification in pharmacokinetic studies, stability trials, and final drug product assays. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for creating a self-validating analytical system.
Part 1: Sourcing the Standard - A Strategic Comparison
For a novel compound like this compound, a commercially available, pharmacopeial-grade Certified Reference Material (CRM) is often unavailable.[2][3] The analyst is therefore faced with a critical decision: how to source or establish a standard with the requisite quality. The choice involves a trade-off between speed, cost, and the level of analytical control.
| Approach | Key Advantages | Key Disadvantages | Best Suited For |
| In-House Primary Standard | Complete control over synthesis and characterization; Deep institutional knowledge of the molecule; Highest level of analytical certainty. | Time-consuming and resource-intensive; Requires extensive expertise and a wide range of analytical instrumentation. | Establishing the definitive primary standard for long-term development programs; When no external source meets quality requirements. |
| Qualified Commercial Material | Faster acquisition; Lower initial cost compared to full in-house synthesis and characterization. | Purity and characterization data from the vendor may be insufficient; Requires significant in-house work to qualify for use as a secondary standard. | Early-stage research; Use as a secondary or working standard, traceable to a primary standard. |
| Custom Synthesis Service | Access to specialized synthesis expertise; Often supplied with a comprehensive Certificate of Analysis (CoA); Frees up internal resources. | Higher cost; Less control over the synthetic route and potential impurity profile; CoA may still require in-house verification. | Projects with tight timelines; When in-house synthesis capabilities are limited. |
Part 2: The Analytical Gauntlet: A Multi-Technique Protocol for Characterization
Regardless of the source, a candidate reference standard must undergo a battery of tests to unequivocally confirm its identity, purity, and potency. This process is not merely a checklist; it is a logical workflow where each technique provides a unique and orthogonal piece of information, collectively building a complete and trustworthy profile of the material.
Workflow for Reference Standard Qualification
Caption: Workflow for establishing a certified reference standard.
Experimental Protocols: The 'How' and 'Why'
-
Objective: To confirm the covalent structure of the molecule. NMR is the gold standard for structural elucidation as it provides atom-specific information.
-
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (like N-H).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. For a molecule like this compound, one would expect to see signals corresponding to the aromatic protons on the pyridazine and phenyl rings, the methine (CH) and methyl (CH₃) protons of the phenylethyl group, and the amine (NH) proton.[4][5]
-
¹³C NMR Acquisition: Acquire a carbon spectrum. This provides complementary information, confirming the number of distinct carbon environments.
-
2D NMR (COSY, HSQC): If structural ambiguity exists, 2D NMR experiments are performed to establish proton-proton (COSY) and proton-carbon (HSQC) correlations, definitively mapping the molecular connectivity.
-
-
Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be fully consistent with the proposed structure. Any unexpected signals could indicate the presence of isomers or impurities.
-
Objective: To separate and quantify all detectable impurities. HPLC with UV detection is the primary method for assessing the purity of non-volatile organic molecules due to its high resolution and sensitivity.[6][7]
-
Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point for polar heterocyclic compounds.[8] The end-capping of the stationary phase is crucial to minimize peak tailing for basic amines.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water. The acidic modifier is essential to protonate the amine and pyridazine nitrogens, ensuring good peak shape and preventing interaction with residual silanols on the column.[7]
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Elution: A shallow gradient (e.g., 5% to 95% B over 30 minutes) is employed to ensure that impurities with a wide range of polarities are eluted and detected.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths. The primary analysis wavelength should be set at the absorption maximum (λmax) of the main compound, while also monitoring at lower wavelengths (e.g., 220 nm) to detect impurities that may lack the primary chromophore.
-
Quantification: Purity is typically calculated using an area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors should be determined.
-
-
Causality in Method Development: The table below illustrates how changing a single parameter can impact the separation, a key aspect of developing a robust, self-validating method.
| Parameter | Condition 1 | Condition 2 | Rationale & Expected Outcome |
| Column | Standard C18 | Phenyl-Hexyl | The phenyl-hexyl phase offers alternative selectivity (π-π interactions) for aromatic compounds, potentially resolving impurities that co-elute on a C18 column. |
| Mobile Phase pH | 0.1% Formic Acid (pH ~2.7) | 10 mM Ammonium Formate (pH ~3.5) | A slightly higher pH can alter the ionization state of impurities, changing their retention time and improving separation from the main peak. |
| Gradient Slope | 5-95% B in 15 min | 5-95% B in 40 min | A slower, shallower gradient increases the resolution between closely eluting peaks, which is critical for accurate purity determination. |
-
Objective: To determine the absolute purity (potency) of the standard without needing a pre-existing standard of the same material. qNMR is a primary ratio method that measures the molar ratio of the analyte to a certified internal standard.
-
Methodology:
-
Internal Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh both the this compound candidate and the internal standard into a vial and dissolve in a known volume of deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculation: The potency is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons.
-
-
Trustworthiness Check: This provides an orthogonal and absolute measure of purity that should be in close agreement with the mass balance calculation derived from HPLC purity, water content, and residual solvent analysis.
Logical Relationship of Analytical Techniques
Caption: Interdependence of analytical techniques for standard certification.
Part 3: Data Synthesis and Final Certification
The final step is to synthesize all analytical data into a comprehensive Certificate of Analysis. A hypothetical summary for a newly established primary standard is presented below.
Table: Certificate of Analysis - Hypothetical Primary Standard
| Test | Method | Result | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to Structure | Conforms to Structure |
| Purity (Area %) | HPLC-UV (254 nm) | 99.85% | ≥ 99.5% |
| Water Content | Karl Fischer Titration | 0.08% | ≤ 0.5% |
| Residual Solvents | GC-Headspace | < 0.05% (Acetone) | ≤ 0.5% Total Solvents |
| Non-Volatiles | Residue on Ignition | < 0.01% | ≤ 0.1% |
| Mass Balance Assay | 100% - Impurities - H₂O - Solvents | 99.72% | Report Value |
| Potency (as is) | qNMR | 99.69% | Report Value |
The strong agreement between the Mass Balance Assay and the orthogonal qNMR Potency value provides a high degree of confidence, establishing this material as a trustworthy primary reference standard for all subsequent analytical work. This rigorous, multi-faceted approach ensures that the foundation of your analytical data is solid, enabling confident decision-making throughout the drug development lifecycle.
References
-
Certified Reference Materials (CRMs) for Pharma QC - SynThink . SynThink Research Chemicals. 2[2]
-
Certified Reference Materials - Sigma-Aldrich . Sigma-Aldrich.
-
Certified Reference Materials For Life Sciences & Pharma . Graham B Jackson Pty Ltd. 3[3]
-
Pharmaceutical Impurities Certified Reference Materials . Analytical Chemical Products. 9[9]
-
Certified Reference Materials - Merck Millipore . Merck Millipore. 10[10]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists . PMC. 6[6]
-
The pyridazine heterocycle in molecular recognition and drug discovery . PMC. 1[1]
-
HPLC Methods for analysis of Pyridine . HELIX Chromatography. 7[7]
-
Supporting information for - The Royal Society of Chemistry . The Royal Society of Chemistry. 4[4]
-
6-Chloropyridazin-3-amine | 5469-69-2 - ChemicalBook . ChemicalBook. 11[11]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI . MDPI. 8[8]
-
3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum - SpectraBase . SpectraBase. 12[12]
-
Pyridazin-3-amine(5469-70-5) 1H NMR spectrum - ChemicalBook . ChemicalBook. 13[13]
-
6-Chloro-N-ethylpyridazin-3-amine(68588-39-6) 1H NMR spectrum - ChemicalBook . ChemicalBook. 14[14]
-
3-Amino-6-chloro-pyridazine - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. 5[5]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines . Liberty University. 15[15]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . Agilent. 16[16]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. gbjpl.com.au [gbjpl.com.au]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. mdpi.com [mdpi.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Pyridazin-3-amine(5469-70-5) 1H NMR [m.chemicalbook.com]
- 14. 6-Chloro-N-ethylpyridazin-3-amine(68588-39-6) 1H NMR spectrum [chemicalbook.com]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



